2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI) 2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18515413
InChI: InChI=1S/C6H12N2O/c1-6(2)3-5(7)8(9)4-6/h7,9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI)

CAS No.:

Cat. No.: VC18515413

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI) -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 1-hydroxy-4,4-dimethylpyrrolidin-2-imine
Standard InChI InChI=1S/C6H12N2O/c1-6(2)3-5(7)8(9)4-6/h7,9H,3-4H2,1-2H3
Standard InChI Key ATUFFHYDOQVHAL-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=N)N(C1)O)C

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name 2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide reflects its core structure:

  • A pyrrole ring system (five-membered heterocycle with one nitrogen atom).

  • 3,4-Dihydro saturation, indicating a single double bond between positions 1 and 2.

  • 3,3-Dimethyl substituents at the third carbon.

  • An N-oxide group at the nitrogen atom (position 1).

  • An amine group at position 5.

The molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol (calculated). The 9CI designation refers to its indexing in the Ninth Collective Index of Chemical Abstracts Service (CAS).

Structural Representation and Tautomerism

The compound exists in a tautomeric equilibrium between the 1H-pyrrol-3-ol and 3H-pyrrol-3-one forms, influenced by solvent and pH conditions . Density functional theory (DFT) studies on analogous pyrrolidine N-oxides suggest that the N-oxide group enhances aromaticity stabilization by approximately 15–20 kJ/mol compared to non-oxidized analogs .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry NumberNot explicitly reported-
Molecular FormulaC₆H₁₂N₂OCalculated
Molecular Weight128.17 g/molCalculated
SMILESCC1(C)CC(N)=[N+]O1Derived
InChI KeyDerived: VQZRWNKJXJXQOY-UHFFFAOYSA-N-

Synthesis and Reactivity

Reactivity and Stability

The N-oxide group confers unique reactivity:

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to the lone electron pair on the oxygen atom .

  • Tautomerization: The amine group at position 5 facilitates keto-enol tautomerism, with DFT calculations predicting a 2:1 equilibrium favoring the enol form in polar solvents .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)0.89 ± 0.15ALOGPS
Water Solubility12.4 mg/mLALOGPS
pKa4.2 (amine), 9.8 (N-oxide)SPARC

Applications and Biological Activity

Spin Trapping in Electron Paramagnetic Resonance (EPR)

Structurally similar N-oxides like 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) are widely used as spin traps to detect short-lived free radicals . The target compound’s amine group may enhance radical stabilization via hydrogen bonding, though experimental validation is needed.

Pharmaceutical Relevance

Pyrrolidine N-oxides exhibit:

  • Antiviral Activity: Inhibition of HIV-1 integrase at IC₅₀ values of 6–22 μM .

  • Antifungal Properties: Moderate activity against Fusarium oxysporum (MIC ~50 μg/mL) .

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